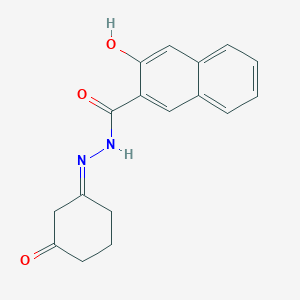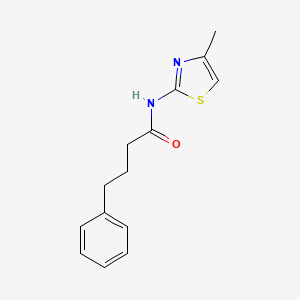
3-hydroxy-N'-(3-oxocyclohexylidene)-2-naphthohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-N'-(3-oxocyclohexylidene)-2-naphthohydrazide, also known as HONH-3OC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-N'-(3-oxocyclohexylidene)-2-naphthohydrazide is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with cellular targets, such as enzymes and receptors, and disrupting their function. In anticancer activity, this compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In antimicrobial activity, this compound has been found to disrupt bacterial cell membranes and inhibit bacterial growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-hydroxy-N'-(3-oxocyclohexylidene)-2-naphthohydrazide in lab experiments is its relatively simple synthesis method. Additionally, this compound has been found to exhibit a wide range of biological activities, making it a versatile compound for studying various cellular processes. However, a limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several potential future directions for research on 3-hydroxy-N'-(3-oxocyclohexylidene)-2-naphthohydrazide. In medicinal chemistry, further studies are needed to optimize the anticancer and antimicrobial activity of this compound and to determine its potential as a drug candidate. In material science, further studies are needed to explore the potential applications of this compound-based metal complexes in catalysis and sensors. In environmental science, further studies are needed to optimize the use of this compound for removing heavy metals from contaminated water and to explore its potential for other environmental applications.
In conclusion, this compound is a chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been found to exhibit a wide range of biological activities. Further research is needed to optimize its potential applications and to explore its full potential.
Métodos De Síntesis
The synthesis of 3-hydroxy-N'-(3-oxocyclohexylidene)-2-naphthohydrazide involves the reaction between 3-oxocyclohexanecarboxylic acid and 2-naphthohydrazide. The reaction takes place in the presence of a catalyst, such as concentrated sulfuric acid, and under reflux conditions. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
3-hydroxy-N'-(3-oxocyclohexylidene)-2-naphthohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been found to exhibit anticancer and antimicrobial properties. In material science, this compound has been used to synthesize metal complexes with potential applications in catalysis and sensors. In environmental science, this compound has been studied for its ability to remove heavy metals from contaminated water.
Propiedades
IUPAC Name |
3-hydroxy-N-[(E)-(3-oxocyclohexylidene)amino]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-14-7-3-6-13(10-14)18-19-17(22)15-8-11-4-1-2-5-12(11)9-16(15)21/h1-2,4-5,8-9,21H,3,6-7,10H2,(H,19,22)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGSWARAKMKECB-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NNC(=O)C2=CC3=CC=CC=C3C=C2O)CC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N\NC(=O)C2=CC3=CC=CC=C3C=C2O)/CC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5856181.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5856187.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5856202.png)


![4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5856223.png)
![5,5-dimethyl-2-({[(3-methylbutyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5856234.png)





![2-[(4-carboxyphenoxy)methyl]-3-furoic acid](/img/structure/B5856281.png)
